1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Lipophilicity, Metabolic Stability, hERG, and Solubility Advantages
The target compound incorporates a 1,3,4-oxadiazole core, whereas the clinically most advanced anti-picornaviral agents (e.g., pleconaril and its congeners) employ the 1,2,4-oxadiazole regioisomer. A systematic matched-pair analysis of the AstraZeneca corporate compound collection, published by Boström et al. (2012), demonstrates that in virtually all cases, the 1,3,4-oxadiazole isomer exhibits approximately an order of magnitude lower lipophilicity (log D) compared to the corresponding 1,2,4-oxadiazole isomer [1]. The same study reports that the 1,3,4-oxadiazole isomer shows superior performance in three additional ADMET parameters: improved metabolic stability in human liver microsomes, reduced hERG potassium channel inhibition, and higher aqueous solubility [1]. These differences are attributed to intrinsically different charge distributions and dipole moments between the two regioisomers [1]. This class-level evidence is directly applicable to the target compound, whose 1,3,4-oxadiazole core is expected to confer the same ADMET advantages over any 1,2,4-oxadiazole-based analog.
| Evidence Dimension | Lipophilicity (log D) — 1,3,4-oxadiazole vs. 1,2,4-oxadiazole matched pairs |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole isomer: approximately 1 log unit lower log D than the 1,2,4-oxadiazole isomer |
| Comparator Or Baseline | 1,2,4-Oxadiazole isomer (as in pleconaril and related anti-picornaviral agents); log D approximately 1 unit higher |
| Quantified Difference | Approximately 10-fold (one order of magnitude) lower lipophilicity for the 1,3,4-oxadiazole isomer |
| Conditions | Matched molecular pair analysis across the AstraZeneca corporate compound collection; log D measured at pH 7.4 |
Why This Matters
Lower lipophilicity is linked to reduced off-target promiscuity, lower metabolic clearance, and better oral bioavailability, making the 1,3,4-oxadiazole core a scientifically preferable starting point for lead optimization compared to 1,2,4-oxadiazole analogs.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. DOI: 10.1021/jm2013248 View Source
